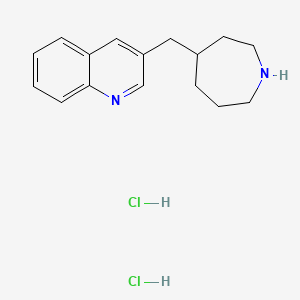
2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClFNO It is a derivative of phenethylamine, characterized by the presence of a fluorine atom and a methoxy group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride typically involves several steps. One common method starts with the Friedel-Crafts acylation of 4-fluoro-3-methoxybenzene to introduce the propan-2-one group. This is followed by reductive amination to form the amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or recrystallization to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenylpropanamines.
Applications De Recherche Scientifique
2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. It is believed to act on neurotransmitter systems, particularly by modulating the activity of monoamine transporters. This can lead to changes in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, thereby affecting various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Fluoro-4-methoxyphenyl)propan-2-amine: Similar structure but with different positioning of the fluorine and methoxy groups.
2-(4-Methoxyphenyl)propan-2-amine: Lacks the fluorine atom.
2-(4-Bromophenyl)propan-2-amine: Contains a bromine atom instead of fluorine
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its metabolic stability and alter its interaction with biological targets compared to its non-fluorinated analogs .
Propriétés
Formule moléculaire |
C10H15ClFNO |
|---|---|
Poids moléculaire |
219.68 g/mol |
Nom IUPAC |
2-(4-fluoro-3-methoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-10(2,12)7-4-5-8(11)9(6-7)13-3;/h4-6H,12H2,1-3H3;1H |
Clé InChI |
AIQUUMOQGRZVOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C=C1)F)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12301731.png)
![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)





![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)


![tert-butyl N-[4-[[3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B12301791.png)
![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)


